![molecular formula C21H33NO6 B4674857 1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)
1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Overview
Description
1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEMP or MEMP-Ox, and it is a piperidine-based compound that has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of MEMP-Ox is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. MEMP-Ox has also been shown to interact with certain receptors in the body, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
MEMP-Ox has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. MEMP-Ox has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
MEMP-Ox has several advantages for use in lab experiments, including its high purity and stability, easy handling, and low toxicity. However, its synthesis is complex and time-consuming, and it may not be readily available in large quantities. Additionally, the high cost of MEMP-Ox may limit its use in some research applications.
Future Directions
There are several future directions for research on MEMP-Ox, including its potential use as a therapeutic agent for the treatment of cancer, neurological disorders, and bacterial infections. Further studies are needed to understand the mechanism of action of MEMP-Ox and its interactions with receptors in the body. Additionally, research is needed to optimize the synthesis method of MEMP-Ox and develop new methods for its large-scale production.
Scientific Research Applications
MEMP-Ox has various scientific research applications, including its use as a chiral auxiliary in asymmetric synthesis, a ligand in catalysis, and a building block for the synthesis of other compounds. MEMP-Ox has also been used as a probe for studying the binding of ligands to receptors and as a tool for investigating the mechanism of action of drugs.
properties
IUPAC Name |
4-methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-15-5-7-20(8-6-15)9-10-21-11-12-22-19-17(3)13-16(2)14-18(19)4;3-1(4)2(5)6/h13-15H,5-12H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSOHCOYKLFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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